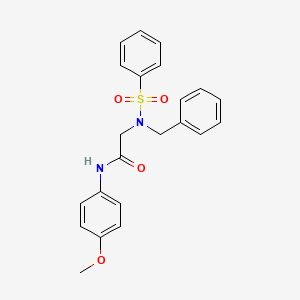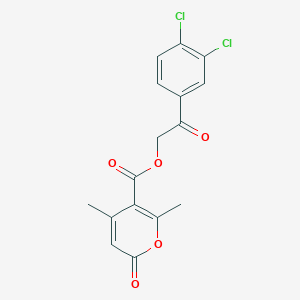
N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide
Descripción general
Descripción
N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel and potent inhibitor of the BET family of bromodomain proteins. This compound has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases.
Mecanismo De Acción
N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is a potent inhibitor of the BET family of bromodomain proteins. These proteins play a key role in gene transcription by binding to acetylated histones and recruiting transcriptional machinery to the site of transcription. By inhibiting the BET proteins, this compound can reduce the expression of genes that are involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In addition, it has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. It has also been found to have potential applications in the treatment of cardiovascular diseases and neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is its potency as an inhibitor of the BET family of bromodomain proteins. This makes it a valuable tool for studying the role of these proteins in gene transcription and disease. However, one of the limitations of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.
Direcciones Futuras
There are several future directions for research on N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of focus could be the development of more potent and selective inhibitors of the BET family of bromodomain proteins. Another area of research could be the identification of biomarkers that can be used to predict the response of cancer cells to this compound. Finally, future research could focus on the development of new therapeutic applications for this compound in the treatment of other diseases, such as cardiovascular diseases and neurological disorders.
Aplicaciones Científicas De Investigación
N~2~-benzyl-N~1~-(4-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potential therapeutic applications in the treatment of cancer, inflammation, and other diseases. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. In addition, it has been shown to have potential applications in the treatment of cardiovascular diseases and neurological disorders.
Propiedades
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-28-20-14-12-19(13-15-20)23-22(25)17-24(16-18-8-4-2-5-9-18)29(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDOOPRAUMMTRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360302 | |
| Record name | STK153803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-08-8 | |
| Record name | STK153803 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360302 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(4-methoxyphenyl)-N-[2-(4-morpholinyl)ethyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568239.png)
![2-(4-morpholinylcarbonyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B3568249.png)
![5-(4-methoxyphenyl)-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568257.png)
![3-chloro-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568272.png)
![N-(4-bromophenyl)-3-chloro-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568278.png)
![3-bromo-N-(4-ethylphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568289.png)
![3-bromo-N-(5-chloro-2-hydroxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568295.png)
![3-bromo-N-(2,4-dimethoxyphenyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B3568299.png)

![N-benzyl-4-{[phenyl(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B3568326.png)
![4,4,8-trimethyl-5-(3,4,5-trimethoxybenzoyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B3568336.png)
![[1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](phenyl)methanone](/img/structure/B3568338.png)
![1,2-bis(propylsulfonyl)pyrrolo[2,1-a]isoquinoline-3-carboxamide](/img/structure/B3568343.png)
![3-{[(4-chlorophenyl)acetyl]amino}-N-methylbenzamide](/img/structure/B3568345.png)
